Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate
Overview
Description
Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate: is a chemical compound with the molecular formula C19H17N3O2S and a molecular weight of 351.43 g/mol. This compound is part of the triazine family, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of 5,6-diphenyl-1,2,4-triazin-3-yl with ethyl chloroacetate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding thiol derivative.
Substitution: Substitution reactions can occur at the thioacetate group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and reaction requirements.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Thiol derivatives of the compound.
Substitution Products: Different substituted products based on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is used as an intermediate in the synthesis of more complex chemical compounds. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential medicinal properties, including its use as an antimicrobial or anticancer agent. Industry: The compound is used in the production of UV stabilizers and other materials that require specific chemical properties.
Mechanism of Action
The exact mechanism of action of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways
Comparison with Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is used as a UV stabilizer and has similar structural features.
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium Dichloroiodate (I): This compound is synthesized using similar starting materials and reaction conditions.
Uniqueness: Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate stands out due to its specific thioacetate group, which allows for a variety of chemical reactions and applications that are not possible with other triazine derivatives.
Properties
IUPAC Name |
ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-2-24-16(23)13-25-19-20-17(14-9-5-3-6-10-14)18(21-22-19)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXPVLGTNLHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331624 | |
Record name | ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41249-76-7 | |
Record name | ethyl 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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